4-(4-bromophenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-BROMOPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of bromophenyl and phenyl groups enhances its chemical reactivity and potential for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BROMOPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-bromoacetophenone with 3-phenylpyrazole under basic conditions to form the intermediate chalcone. This chalcone is then cyclized using a suitable reagent such as ammonium acetate to yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance scalability and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and bromophenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazolo[3,4-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-BROMOPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
4-(3-(4-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL) BENZENESULFONAMIDE: Another pyrazoline derivative with similar structural features.
Pyridine Derivatives: Compounds such as 4-(4-BROMOPHENYL)PYRIDINE share the bromophenyl group and exhibit similar reactivity.
Uniqueness: 4-(4-BROMOPHENYL)-3-PHENYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its specific pyrazolo[3,4-b]pyridine core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H14BrN3O |
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Molecular Weight |
368.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C18H14BrN3O/c19-13-8-6-11(7-9-13)14-10-15(23)20-18-16(14)17(21-22-18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H2,20,21,22,23) |
InChI Key |
DQYCHAUIFCSIKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NN=C2NC1=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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